molecular formula C20H26O3Si B13870471 Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 118715-16-5

Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

Cat. No.: B13870471
CAS No.: 118715-16-5
M. Wt: 342.5 g/mol
InChI Key: ILQZWTPGNNRAEJ-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- (CAS: 69171-62-6) is a silyl ether derivative of butanoic acid. The compound features a tert-butyldiphenylsilyl (TBDPS) group attached to the hydroxyl oxygen at the fourth carbon of the butanoic acid backbone. This modification significantly alters its physical and chemical properties compared to unmodified butanoic acid. The TBDPS group is a bulky, lipophilic protecting group commonly used in organic synthesis to stabilize alcohols or carboxylic acids under acidic or basic conditions .

Properties

CAS No.

118715-16-5

Molecular Formula

C20H26O3Si

Molecular Weight

342.5 g/mol

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxybutanoic acid

InChI

InChI=1S/C20H26O3Si/c1-20(2,3)24(17-11-6-4-7-12-17,18-13-8-5-9-14-18)23-16-10-15-19(21)22/h4-9,11-14H,10,15-16H2,1-3H3,(H,21,22)

InChI Key

ILQZWTPGNNRAEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of butanoic acid derivatives bearing bulky silyl ether groups typically follows a two-step approach:

  • Step 1: Preparation of the hydroxy-substituted butanoic acid intermediate.
  • Step 2: Protection of the hydroxy group with the bulky tert-butyl diphenylsilyl (TBDPS) group via silylation.

This approach leverages the well-established chemistry of silyl ethers as protecting groups in organic synthesis, particularly the use of TBDPS chloride or TBDPS triflate reagents to introduce the bulky silyl group.

Preparation of the Hydroxy-Substituted Butanoic Acid Intermediate

The hydroxy-functionalized butanoic acid precursor can be synthesized by several routes:

For example, 4-hydroxybutanoic acid can be prepared by hydroboration-oxidation of 4-butenoic acid, followed by acid workup.

Silylation to Introduce the 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy] Group

The key step is the protection of the hydroxy group with the bulky TBDPS group. The typical procedure involves:

  • Reagents: tert-Butyldiphenylsilyl chloride (TBDPS-Cl) or tert-butyldiphenylsilyl triflate (TBDPS-OTf)
  • Base: Imidazole or pyridine to scavenge HCl formed during the reaction
  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
  • Conditions: Room temperature or slightly elevated temperature under inert atmosphere to avoid moisture

Reaction Scheme:

$$
\text{4-Hydroxybutanoic acid} + \text{TBDPS-Cl} \xrightarrow[\text{Base}]{\text{Anhydrous solvent}} \text{Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-} + \text{HCl}
$$

Representative Experimental Procedure

A typical experimental procedure based on literature precedent for silylation of hydroxy acids is as follows:

Step Reagents/Conditions Description
1 Dissolve 4-hydroxybutanoic acid in dry dichloromethane Prepare substrate solution
2 Add imidazole (1.5 equiv) Acts as base to neutralize HCl
3 Add TBDPS chloride (1.2 equiv) Silylating agent
4 Stir at room temperature under nitrogen for 12-24 hours Allow reaction to proceed
5 Quench with water, extract organic layer Workup
6 Purify by column chromatography Isolate pure silyl ether derivative

Analytical Data and Yield

  • Yield: Typically moderate to high (70-90%) depending on reaction conditions and purity of starting materials.
  • Characterization:
    • IR Spectroscopy: Strong absorption near 1730 cm⁻¹ for carboxylic acid C=O; characteristic Si–O–C stretching bands around 1100 cm⁻¹.
    • NMR Spectroscopy:
      • ^1H NMR shows signals for tert-butyl group (~1.0–1.2 ppm, singlet, 9H), aromatic protons of diphenylsilyl (~7.2–7.7 ppm), and methylene protons adjacent to oxygen (~3.5–4.0 ppm).
      • ^13C NMR confirms the presence of silyl-substituted carbons and carboxylic acid carbon.
    • Mass Spectrometry: Molecular ion peak corresponding to the silylated butanoic acid.

Alternative Methods and Catalytic Approaches

Recent advances in organosilane chemistry provide alternative approaches for the preparation of such silyl-protected acids:

  • Metal-catalyzed silylation: Transition metal catalysts (e.g., copper or titanium complexes) can facilitate silylation with enhanced selectivity and milder conditions, as reviewed in asymmetric reductions involving organosilanes.
  • Use of silyl triflates: More reactive silyl triflates can be employed to improve reaction rates and yields, especially for sterically hindered substrates.
  • Solid-phase catalysis: Heterogeneous catalysts have been explored for silylation and related transformations, offering recyclability and operational simplicity.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Disadvantages
Conventional Silylation TBDPS-Cl, imidazole, DCM, RT, inert atmosphere Well-established, high yield Requires anhydrous conditions
Silylation with TBDPS-OTf TBDPS triflate, base, mild conditions Faster reaction, higher reactivity More expensive reagents
Metal-catalyzed Silylation Cu or Ti catalysts, organosilanes, mild conditions Enhanced selectivity, mild conditions Requires catalyst preparation
Solid-phase Catalysis Supported catalysts, TBDPS reagents Catalyst recyclability Limited substrate scope

Research Findings and Considerations

  • The bulky tert-butyl diphenylsilyl group is favored for its stability against acidic and basic conditions, making it an excellent protective group for hydroxy acids.
  • The silylation reaction is sensitive to moisture; rigorous drying and inert atmosphere are crucial.
  • The steric hindrance of the TBDPS group can slow the reaction rate, necessitating longer reaction times or more reactive silylating agents.
  • Metal-catalyzed methods offer promising alternatives for asymmetric or selective functionalization but are less common for simple silylation of hydroxy acids.
  • Analytical characterization confirms successful silylation and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-[tert-Butyl(diphenyl)silyl]oxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-[tert-Butyl(diphenyl)silyl]oxybutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[tert-butyl(diphenyl)silyl]oxybutanoic acid exerts its effects involves the protection of hydroxyl groups. The tert-butyl(diphenyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups within the molecule . The molecular targets and pathways involved depend on the specific application and the nature of the other functional groups present in the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares the target compound with structurally related butanoic acid derivatives:

Compound Name CAS Number Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- 69171-62-6 TBDPS ether at C4 C23H32O3Si* ~408.6* High lipophilicity; used as a protecting group
Butanoic acid, 4-[(2,3-dihydro-3,3-dimethyl-2-oxo-1H-indol-5-yl)oxy]- N/A Indole-derived oxy group at C4 C15H17NO4 263.12 Predicted pKa: 4.59; potential drug intermediate
Butanoic acid, 4-([1,1'-biphenyl]-4-yloxy)- 106970-54-1 Biphenyl ether at C4 C16H16O3 256.30 Bulky aromatic substituent; agrochemical applications
Butanoic acid, 4-(4-cyanophenoxy)- 87411-29-8 Cyano-substituted phenoxy at C4 C11H11NO3 205.21 Electron-withdrawing group; synthetic intermediate
Butanoic acid, 4-[(2-chloro-5-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester 945771-55-1 Chloropyrimidinyl ester at C4 C12H17ClN2O3 272.73 Reactive ester; potential pesticide component

Key Differences in Properties and Reactivity

Lipophilicity and Solubility: The TBDPS group in the target compound enhances lipophilicity, making it less water-soluble than derivatives like 4-(4-cyanophenoxy)-butanoic acid (polar cyano group) or 4-[(2-chloro-5-pyrimidinyl)oxy]-butanoic acid ester (moderate polarity due to chlorine and pyrimidine) . The biphenyl ether derivative (CAS 106970-54-1) shares high hydrophobicity but lacks the silicon-based stability of the TBDPS group .

Acidity (pKa): The indole-oxy derivative (CAS N/A) has a predicted pKa of 4.59, typical for carboxylic acids. The TBDPS group likely reduces acidity slightly due to steric hindrance and electron-donating effects compared to electron-withdrawing groups (e.g., cyano in CAS 87411-29-8) .

Synthetic Utility: The TBDPS group is prized for its stability under acidic and basic conditions, unlike esters (e.g., CAS 945771-55-1), which hydrolyze readily. This makes the target compound suitable for multi-step syntheses requiring orthogonal protection . The biphenyl and cyano derivatives are more reactive in coupling reactions, serving as intermediates in drug discovery .

Biological Activity

Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- (CAS No. 179690-96-1) is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its effects, mechanisms, and potential applications.

  • Molecular Formula : C21H28O3Si
  • Molecular Weight : 356.53 g/mol
  • Appearance : Typically a colorless to light yellow liquid.
  • Solubility : Soluble in common organic solvents .

Antioxidant Activity

Research indicates that compounds similar to butanoic acid derivatives exhibit significant antioxidant properties. For instance, studies have shown that certain methyl esters of long-chain fatty acids possess strong free radical scavenging abilities, which can be attributed to their structural similarities to butanoic acid derivatives .

Cytotoxic Effects

In vitro studies have demonstrated the cytotoxic effects of butanoic acid derivatives on various cancer cell lines. For example, treatments with these compounds have led to increased apoptosis in MCF-7 breast cancer cells, characterized by membrane blebbing and chromatin condensation. Such findings suggest that butanoic acid derivatives may have potential as anticancer agents .

The biological activity of butanoic acid can be linked to several mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment.
  • Antioxidant Mechanism : The presence of hydroxyl groups in the structure may contribute to its ability to scavenge free radicals and reduce oxidative stress .

Case Study 1: Anticancer Activity

A study investigated the effects of butanoic acid derivatives on MCF-7 and HeLa cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptotic characteristics. This suggests a promising avenue for further research into their use as anticancer therapies.

Case Study 2: Antioxidant Properties

Another research article focused on the antioxidant activity of butanoic acid derivatives using the DPPH assay. The findings revealed that these compounds exhibited substantial free radical scavenging capacity, indicating their potential role as natural antioxidants in food and pharmaceutical applications .

Comparative Analysis of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntioxidantMethyl esters of fatty acidsSignificant free radical scavenging
CytotoxicButanoic acid derivativesInduction of apoptosis in cancer cells
AntihypertensiveRelated compoundsLowering blood pressure

Q & A

Basic Question: What are the key considerations for synthesizing Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- with high purity?

Methodological Answer:
Synthesis requires multi-step reactions, often starting with the silylation of the hydroxyl group in the precursor. Key steps include:

  • Protection/Deprotection Strategies : Use tert-butyldiphenylsilyl (TBDPS) chloride as a protecting agent for the hydroxyl group, ensuring regioselectivity. Anhydrous conditions (e.g., dimethylformamide or dichloromethane) and catalysts like imidazole are critical .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization removes unreacted silylating agents. Purity is verified via HPLC (C18 columns, acetonitrile/water mobile phases) .

Advanced Question: How can conflicting NMR data for this compound be resolved, particularly regarding stereochemical assignments?

Methodological Answer:
Contradictions in NMR (e.g., unexpected coupling constants or splitting patterns) may arise from dynamic stereochemistry or solvent effects. Strategies include:

  • Variable Temperature NMR : Assess conformational changes by acquiring spectra at 25°C to −60°C.
  • Computational Modeling : Compare experimental 1H^1H and 13C^{13}C shifts with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) to validate assignments .
  • 2D NMR Techniques : Use HSQC and NOESY to resolve overlapping signals and confirm spatial proximity of substituents .

Basic Question: What analytical techniques are most reliable for characterizing the silyl ether moiety in this compound?

Methodological Answer:

  • FT-IR Spectroscopy : Confirm the presence of Si-O-C bonds via absorption bands at 1000–1100 cm1^{-1}.
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF provides accurate molecular ion peaks (e.g., [M+Na]+^+) to verify the molecular formula .
  • 29Si^{29}Si NMR : Directly probes the silicon environment, with chemical shifts typically between −10 to −30 ppm for TBDPS groups .

Advanced Question: How does the steric bulk of the TBDPS group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:
The TBDPS group introduces steric hindrance, slowing reaction kinetics. Methodological insights:

  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR. Compare rates with less bulky silyl groups (e.g., TMS).
  • Solvent Optimization : Use polar aprotic solvents (e.g., THF) to stabilize transition states.
  • Computational Analysis : Calculate steric maps (e.g., using SambVca) to quantify buried volume (%Vbur_{bur}) around the reactive site .

Basic Question: What stability challenges arise during storage of this compound, and how can they be mitigated?

Methodological Answer:

  • Hydrolytic Sensitivity : The Si-O bond is prone to cleavage in humid conditions. Store under inert atmosphere (argon) with molecular sieves.
  • Thermal Stability : Conduct accelerated stability studies (40°C–60°C for 4 weeks) and monitor via HPLC. Degradation products (e.g., free butanoic acid) indicate hydrolysis .

Advanced Question: How can computational methods predict the compound’s interactions with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to active sites (e.g., serine hydrolases) using the compound’s 3D structure (optimized via Gaussian09).
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD and binding free energy (MM-PBSA) .

Basic Question: What are the best practices for quantifying this compound in complex matrices (e.g., reaction mixtures or biological samples)?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Quantify via multiple reaction monitoring (MRM) of specific ion transitions .
  • Internal Standards : Deuterated analogs (e.g., d5d_5-TBDPS) correct for matrix effects .

Advanced Question: How do electronic effects of the TBDPS group alter the acidity of the butanoic acid proton?

Methodological Answer:

  • pH Titration : Compare pKa values with/without the TBDPS group. The electron-donating silyl ether increases electron density at the carboxylate, raising pKa by ~0.5 units.
  • DFT Calculations : Analyze charge distribution (Mulliken charges) at the carboxyl oxygen to validate experimental trends .

Basic Question: What synthetic routes are available for introducing modifications to the butanoic acid backbone?

Methodological Answer:

  • Esterification : React with alcohols (e.g., methanol) under Mitsunobu conditions (DIAD, PPh3_3).
  • Amide Formation : Use EDC/HOBt coupling with primary amines. Monitor conversion via 19F^{19}F NMR if fluorinated amines are employed .

Advanced Question: How can contradictions in biological activity data (e.g., enzyme inhibition vs. activation) be systematically addressed?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC50_{50} values across a wider concentration range (nM to mM).
  • Off-Target Screening : Use proteome microarrays or thermal shift assays to identify unintended interactions.
  • Structural Analog Comparison : Test derivatives with varying silyl groups to isolate structure-activity relationships (SAR) .

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